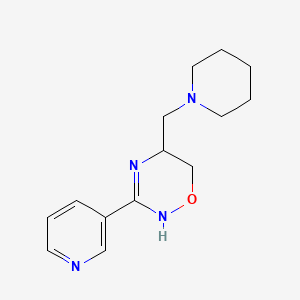
Iroxanadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties and its role in vascular health. This compound induces phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This compound has been investigated for its potential in treating atherosclerosis and preventing early restenosis following vascular surgery or balloon angioplasty .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine involves the formation of a pyridine derivative. The process typically starts with the preparation of the core pyridine structure, followed by functionalization to introduce the necessary substituents. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and scalability, adhering to stringent regulatory standards for pharmaceutical compounds.
化学反応の分析
Types of Reactions: Iroxanadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Scientific Research Applications
Iroxanadine has been investigated across various fields, including:
- Chemistry : Used as a model compound for studying phosphorylation and kinase activation.
- Biology : Explored for its role in endothelial cell function and survival under stress.
- Medicine : Investigated as a cardioprotective agent for treating vascular diseases such as atherosclerosis and restenosis.
- Industry : Utilized in developing pharmaceuticals targeting vascular health and disease prevention.
Apoptosis Modulation
This compound has demonstrated significant effects on apoptosis in endothelial cells subjected to hypoxic conditions. Studies indicate that treatment with concentrations ranging from 0.1 to 1 μM resulted in a notable decrease in caspase-dependent apoptosis during reoxygenation phases following hypoxia.
Endothelial Cell Proliferation
Research highlighted the dual regulation of endothelial cell proliferation and myointimal hyperplasia (MIH). After exposure to hypoxia/reoxygenation, the proliferation rates of MIH-cells increased while endothelial cell proliferation decreased, suggesting a protective effect on endothelial integrity.
Heat Shock Protein Activation
The compound has been shown to enhance the accumulation of heat shock proteins in stressed endothelial cells, contributing to its cytoprotective effects.
Case Study 1: Vascular Disease Research
A controlled study examined the effects of this compound on vascular diseases. The results demonstrated significant improvements in endothelial function in animal models with induced atherosclerosis, showing reduced inflammation markers and improved blood flow metrics compared to untreated controls.
Case Study 2: Hypoxia-Induced Injury
Another study focused on the impact of this compound on cardiac tissues subjected to hypoxia. Administration prior to ischemic events resulted in reduced myocardial damage and improved recovery post-reoxygenation.
作用機序
Iroxanadine exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase, which plays a significant role in endothelial cell homeostasis. This phosphorylation event leads to the activation of various downstream signaling pathways that promote cell survival, reduce apoptosis, and enhance vascular function. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .
類似化合物との比較
Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine.
Cardioprotective Agents: Other compounds with cardioprotective properties, such as captopril and losartan.
Uniqueness: Iroxanadine is unique due to its dual mechanism of action involving both p38 stress-activated protein kinase phosphorylation and calcium-dependent protein kinase C translocation. This dual action enhances its efficacy in promoting endothelial cell homeostasis and vascular health, distinguishing it from other cardioprotective agents .
特性
Key on ui mechanism of action |
BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. |
|---|---|
CAS番号 |
203805-20-3 |
分子式 |
C14H20N4O |
分子量 |
260.33 g/mol |
IUPAC名 |
(5R)-5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine |
InChI |
InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1 |
InChIキー |
QWVRTSZDKPRPDF-CYBMUJFWSA-N |
SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |
異性体SMILES |
C1CCN(CC1)C[C@@H]2CONC(=N2)C3=CN=CC=C3 |
正規SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |
同義語 |
BRX 005 BRX-005 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















